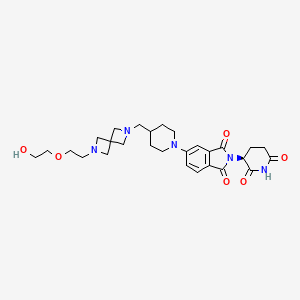
E3 Ligase Ligand-linker Conjugate 99
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 99 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and a corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 99 involves the conjugation of Thalidomide with a specific linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Purification: The resulting conjugate is purified using techniques such as column chromatography to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions, ensuring consistent quality and yield.
Automated Purification: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for research and industrial applications.
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 99 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups on the linker are replaced by other nucleophiles.
Oxidation and Reduction: The conjugate can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified linkers, while oxidation and reduction can result in changes to the functional groups on the Thalidomide moiety .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 99 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: In biological research, this compound is employed to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: The compound has potential therapeutic applications, particularly in cancer treatment.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and therapeutic agents.
作用機序
E3 Ligase Ligand-linker Conjugate 99 exerts its effects through the following mechanism:
Recruitment of CRBN Protein: The Thalidomide moiety in the conjugate binds to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.
Formation of Ternary Complex: The conjugate facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the ubiquitin-conjugating enzyme.
Ubiquitination and Degradation: The E3 ligase mediates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 99 is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
特性
分子式 |
C28H37N5O6 |
|---|---|
分子量 |
539.6 g/mol |
IUPAC名 |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[6-[2-(2-hydroxyethoxy)ethyl]-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H37N5O6/c34-10-12-39-11-9-30-15-28(16-30)17-31(18-28)14-19-5-7-32(8-6-19)20-1-2-21-22(13-20)27(38)33(26(21)37)23-3-4-24(35)29-25(23)36/h1-2,13,19,23,34H,3-12,14-18H2,(H,29,35,36)/t23-/m0/s1 |
InChIキー |
GFMCFPCEWFGYPB-QHCPKHFHSA-N |
異性体SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

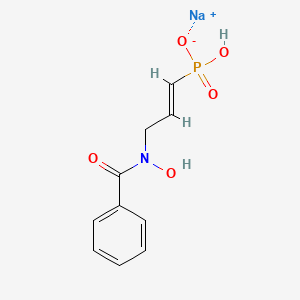
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
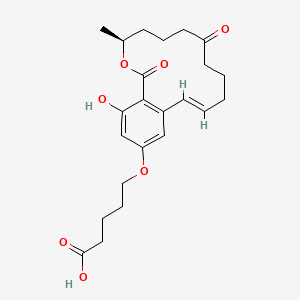
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)


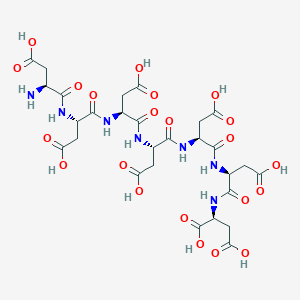
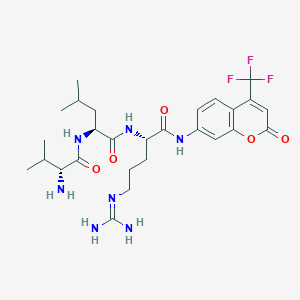
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
